SGC-iMLLT
Overview
Description
Synthesis Analysis
Dynamic imine chemistry, involving the formation of imine bonds through the reversible reaction of an amine and an aldehyde, is a foundational aspect of synthetic chemistry. This method is part of dynamic covalent chemistry (DCC), widely used for constructing complex molecules and structures due to its inherent proof-reading and error-checking capabilities. The synthesis can often be catalyzed to form highly symmetrical molecules and structures from simple precursors, employing both without and with the aid of templates for an additional control layer over structure and topology. This approach provides access to new materials not achievable through traditional kinetic-controlled synthesis methodologies (Belowich & Stoddart, 2012).
Molecular Structure Analysis
The crystal structures of the catalytic domain of human soluble guanylate cyclase (sGC) offer insights into molecular structure analysis. sGC, a heterodimer of homologous α and β subunits, catalyzes cyclic GMP synthesis in response to nitric oxide. The structural analysis reveals how conserved active-site residues contributed by both subunits interface, highlighting the enzyme's inactive conformation and potential activation through structural transition. This study underscores the structural basis for enzyme activity and regulation, providing a model for understanding molecular interactions and activation mechanisms (Allerston, von Delft, & Gileadi, 2013).
Chemical Reactions and Properties
Chemical reactions involving imine bond formation, as part of dynamic covalent chemistry, play a crucial role in synthesizing complex compounds and structures. The reversible nature of these reactions under thermodynamic control allows for the error-checking and proof-reading necessary for constructing mechanically interlocked molecules like rotaxanes and catenanes. This chemical reactivity forms the basis for creating a vast array of new materials, leveraging the dynamic nature of imine bonds for the synthesis of compounds with novel properties (Meyer, Joiner, & Stoddart, 2007).
Physical Properties Analysis
The synthesis and evaluation of Fe2O3/Al2O3 oxygen carriers through sol-gel combustion synthesis (SGCS) highlight the importance of analyzing physical properties in material science. SGCS, a novel method combining sol-gel technique and solution combustion synthesis, demonstrates the influence of synthesis techniques on the physical characteristics of materials. Characterization through various techniques, including Fourier transforms infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA), provides a comprehensive understanding of materials' physical properties, crucial for applications such as chemical looping combustion (CLC) (Wang et al., 2011).
Chemical Properties Analysis
The study on the prediction of the standard enthalpy of formation of pure compounds from their molecular structures, using structural group contribution (SGC) methods and artificial neural networks, sheds light on the chemical properties analysis. This approach allows for accurate predictions of a compound's enthalpy of formation based solely on its molecular structure, demonstrating the power of computational methods in understanding and predicting chemical properties. Such analyses are foundational for designing new compounds and understanding their potential reactions and stability (Albahri & Aljasmi, 2013).
Scientific Research Applications
Discovery and Characterization of SGC-iMLLT
SGC-iMLLT was identified as the first small-molecule chemical probe for the YEATS domain of MLLT1/3. It's a potent and selective inhibitor of MLLT1/3–histone interactions, displaying excellent selectivity over other human YEATS domain proteins and bromodomains. It shows cellular target engagement of MLLT1 and MLLT3, making it a valuable tool for studying MLLT1/3-associated biology and the therapeutic potential of small-molecule YEATS domain inhibitors (Moustakim et al., 2018).
Role of Structural Genomics Consortium (SGC) in Health Research
The SGC, which facilitated the development of SGC-iMLLT, operates as a radically different public-private and entirely open-access approach to pre-competitive research. It offers a shared knowledge resource for drug discovery, distinct from other types of knowledge production, and provides a knowledge infrastructure for the wider scientific community. This model suggests a future for open science models like the SGC in health research and innovation (Jones & Chataway, 2021).
Impact on Drug Discovery and Open Science
The SGC's approach to collaborative research and open science, which supported the development of probes like SGC-iMLLT, accelerates the discovery and development of new treatments. This model of pre-competitive, open science can be particularly effective in early-stage drug discovery and has implications for advancing treatments in various diseases, including cancer (Low, Bountra, & Lee, 2016).
Future Directions
Overexpression of MLLT1 has been implicated as a driver of acute myeloid leukemia (AML) . The SGC developed SGC-iMLLT as a first-in-class potent and selective inhibitor of YEATS proteins . Expanding this work, a probe with improved in-cell activity was developed with Novartis . This indicates that inhibition of MLLT1 may be a viable approach for the treatment of AML .
properties
IUPAC Name |
1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SGC-iMLLT |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.